molecular formula C16H13BrClN3OS2 B2955488 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 897473-63-1

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Numéro de catalogue: B2955488
Numéro CAS: 897473-63-1
Poids moléculaire: 442.77
Clé InChI: VHIVTAMLLARHJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic benzothiazole derivative offered for research purposes. Compounds based on the benzothiazole scaffold are of significant interest in medicinal chemistry due to their wide range of reported biological activities . Specifically, structurally similar molecules featuring a piperazine-linked benzothiazole core have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade . The presence of the bromo substituent on the benzothiazole ring and the chlorothiophene moiety suggests potential for interaction with various biological targets, making this compound a valuable building block for the development of new pharmacological tools . Research into analogous compounds indicates potential applications in the synthesis and screening of novel anti-inflammatory and analgesic agents . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3OS2/c17-10-1-2-11-13(9-10)24-16(19-11)21-7-5-20(6-8-21)15(22)12-3-4-14(18)23-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIVTAMLLARHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone , identified by its CAS number 897473-63-1 , is a synthetic derivative belonging to the class of benzothiazole compounds. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrClN3OS2C_{16}H_{13}BrClN_3OS_2 with a molecular weight of 442.8 g/mol . The structure features a piperazine ring, a bromobenzo[d]thiazole moiety, and a chlorothiophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₃BrClN₃OS₂
Molecular Weight442.8 g/mol
CAS Number897473-63-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function through:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, potentially leading to altered cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone. For instance, derivatives containing the benzothiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines:

Case Studies

  • Kumbhare et al. (2019) reported that benzothiazole derivatives exhibited GI50 values in the low micromolar range against multiple cancer cell lines, including MCF7 (breast cancer) and DU145 (prostate cancer). The introduction of halogen substituents enhanced their potency .
  • Al-Soud et al. (2019) synthesized several piperazine-based benzothiazole derivatives and evaluated their anti-proliferative effects against human cancer cell lines such as HepG2 and DU145, achieving CC50 values as low as 8 µM .
  • Benzothiazole Derivatives Review (2021) : This review documented various benzothiazole derivatives' anticancer activities, emphasizing their potential as effective chemotherapeutic agents due to their ability to induce apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like bromine and chlorine in the structure enhances the compound's reactivity and biological activity. Research indicates that:

  • Bromine at the 6-position of the benzothiazole ring increases electron density, facilitating interactions with biological targets.
  • Chlorine in the thiophenyl group contributes to improved binding affinity for certain receptors involved in tumor growth.

Comparative Analysis with Related Compounds

To understand the uniqueness of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanoneModerate anticancer activity
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanoneLower activity compared to brominated analogs
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanoneReduced potency in anticancer assays

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Thiazole Derivatives

Key structural analogs include chloro- and bromo-substituted thiazole derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 48 in ) .

Table 1: Structural and Functional Comparison
Feature Target Compound Compound 48
Core Structure Benzothiazole + Piperazine + Chlorothiophene Thiazole + Pyrazole + Triazole
Halogen Substituents 6-Bromo (benzothiazole), 5-Chloro (thiophene) 4-Chloro (phenyl), 4-Fluoro (phenyl)
Bioactivity Not explicitly reported (inferred antimicrobial/therapeutic potential) Antimicrobial activity demonstrated
Molecular Weight ~470 g/mol (estimated) ~520 g/mol (reported)

Key Findings :

  • Piperazine vs. Pyrazole/Triazole : The piperazine ring in the target compound could improve solubility and conformational flexibility compared to rigid pyrazole-triazole systems in Compound 48 .

Thiophene-Containing Analogs

Compounds with chlorothiophene moieties, such as 5-chloro-2-(piperazin-1-yl)thiophene derivatives , are studied for their electronic properties and bioactivity. These analogs often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects, a feature shared with the target compound .

Bioactivity Trends in Halogenated Heterocycles

  • Antimicrobial Activity : Chloro-substituted analogs (e.g., Compound 48) show efficacy against Gram-positive bacteria, while bromo derivatives may exhibit broader-spectrum activity due to improved membrane penetration .
  • Therapeutic Windows: Evidence from ferroptosis-inducing compounds (e.g., FINs) suggests halogenated structures can selectively target cancer cells over normal tissues, a property that may extend to the target compound if tested in oncology models .

Q & A

Basic: What are the standard synthetic routes for preparing (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone?

The compound is synthesized via multi-step coupling reactions. A common approach involves:

  • Step 1: Synthesis of the 6-bromobenzo[d]thiazole core through cyclization of substituted benzene derivatives with thiourea or thioamide precursors under microwave irradiation (e.g., using SOCl₂ and DMF activation) .
  • Step 2: Functionalization of piperazine via nucleophilic substitution or condensation. For example, coupling 4-(6-bromobenzo[d]thiazol-2-yl)piperazine with 5-chlorothiophene-2-carbonyl chloride in anhydrous DMF using K₂CO₃ as a base at 80°C .
  • Purification: Column chromatography (silica gel, CHCl₃/MeOH gradient) followed by recrystallization from ethanol yields the final product.

Advanced: How can reaction conditions be optimized for the coupling of piperazine and thiophene moieties to minimize side-product formation?

Optimization requires Design of Experiments (DoE) principles:

  • Variables: Temperature (60–100°C), base strength (K₂CO₃ vs. Et₃N), and solvent polarity (DMF vs. THF).
  • Monitoring: Track intermediates via HPLC (C18 column, acetonitrile/water mobile phase) . Evidence suggests DMF with K₂CO₃ at 80°C minimizes hydrolysis of the carbonyl group .
  • Byproduct Analysis: LC-MS identifies competing pathways, such as N-alkylation of piperazine instead of carbonyl coupling. Adjusting stoichiometry (1:1.2 ratio of piperazine to acyl chloride) suppresses this .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR: ¹H NMR (DMSO-d₆) confirms aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole and thiophene) and piperazine protons (δ 3.2–3.8 ppm). ¹³C NMR verifies carbonyl resonance at ~165 ppm .
  • XRD: Single-crystal X-ray diffraction (monoclinic P21/c space group) provides bond lengths/angles, e.g., C=O bond length ~1.21 Å and dihedral angles between aromatic planes .

Advanced: How can solubility limitations in aqueous buffers be addressed for pharmacological assays?

  • Co-solvent Systems: Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
  • Salt Formation: React the free base with HCl to form a hydrochloride salt, improving aqueous solubility (test via shake-flask method at pH 7.4) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .

Basic: What are the key stability challenges under varying pH and temperature conditions?

  • pH Sensitivity: Hydrolysis of the carbonyl group occurs at pH <3 or >10. Stability studies (25°C, 24 hrs) show >90% integrity at pH 5–8 .
  • Thermal Degradation: TGA/DSC reveals decomposition above 200°C. Store at –20°C in amber vials under argon to prevent oxidation .

Advanced: How can computational modeling predict binding interactions with biological targets?

  • Docking Studies: Use AutoDock Vina to model interactions with receptors (e.g., serotonin receptors). The benzo[d]thiazole and chlorothiophene moieties show π-π stacking with Phe residues, while the carbonyl group forms hydrogen bonds .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: How should contradictory data on metabolic pathways be resolved?

  • Isotope Tracing: Incubate with ¹⁴C-labeled compound in hepatocytes, followed by LC-radiometric detection to differentiate phase I (oxidation) vs. phase II (glucuronidation) metabolites .
  • Enzyme Inhibition Assays: Use CYP450 isoforms (e.g., CYP3A4) to identify dominant metabolic pathways. Contradictions may arise from interspecies variability (human vs. rodent microsomes) .

Basic: What analytical methods ensure purity ≥95% for in vitro studies?

  • HPLC: Reverse-phase C18 column (acetonitrile/0.1% TFA in water, 1.0 mL/min). Purity is confirmed by a single peak with area ≥95% .
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.